molecular formula C26H29N3O4 B3011303 2-({1-[2-(3,4-Dimethoxyphenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2097921-86-1

2-({1-[2-(3,4-Dimethoxyphenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B3011303
CAS No.: 2097921-86-1
M. Wt: 447.535
InChI Key: QXMYWMHURNWJNX-UHFFFAOYSA-N
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Description

2-({1-[2-(3,4-Dimethoxyphenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C26H29N3O4 and its molecular weight is 447.535. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research on similar compounds has focused on their synthesis, structural characterization, and properties. For example, a study on the synthesis and NMR study of a new molecule, 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, highlighted the modified Mannich condensation process and the molecule's antioxidant potency as determined by DPPH and ABTS methods (J. Dineshkumar & P. Parthiban, 2022). Such studies underscore the importance of synthetic pathways and the potential biological activities of piperidin-based compounds.

Structural and Electronic Insights

Investigations into the structural and electronic properties of anticonvulsant drugs, including various piperidin-4-yl derivatives, provide insights into the molecule's configuration and potential pharmacological applications. Crystal structures and molecular-orbital calculations offer a foundation for understanding the interactions and orientations crucial for biological activity (Guy Georges et al., 1989).

Antimicrobial and Antifungal Applications

Research on antimycotic imidazoles and the synthesis of novel pyridine derivatives has demonstrated the potential antimicrobial and antifungal activities of piperidin-related compounds. These studies reveal how modifications in the molecular structure can lead to significant biological activities, which could be relevant for developing new therapeutic agents (J. Heeres et al., 1979).

Antioxidant Properties

The modification and synthesis of piperidin-related compounds for enhancing antioxidant capacity have been a significant area of research. For instance, the enzymatic modification of 2,6-dimethoxyphenol to produce dimers with high antioxidant capacity highlights the potential for bioactive compound development (O. E. Adelakun et al., 2012).

Potential for Novel Drug Development

The synthesis and biological activity of new thiazolo[4,5-d]pyridazin-4(5H)-ones demonstrate the ongoing interest in developing novel compounds with specific pharmacological profiles. These efforts include exploring analgesic and anti-inflammatory activities, emphasizing the therapeutic potential of such molecules (A. Demchenko et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

Properties

IUPAC Name

2-[[1-[2-(3,4-dimethoxyphenyl)acetyl]piperidin-4-yl]methyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4/c1-32-23-10-8-20(16-24(23)33-2)17-26(31)28-14-12-19(13-15-28)18-29-25(30)11-9-22(27-29)21-6-4-3-5-7-21/h3-11,16,19H,12-15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMYWMHURNWJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.